3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c13-6-3-12(16)15-9-4-11(5-10-15)14-7-1-2-8-14/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESCLPYBQARBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Chloroalkyl Ketone Intermediate
The precursor, 3-chloropropan-1-one or its derivatives, is prepared by chlorination of the corresponding hydroxy ketone or via direct halogenation of propanone derivatives. This step ensures the presence of a good leaving group (chloride) at the α-position to the ketone, enabling subsequent nucleophilic substitution.
Nucleophilic Substitution with 4-(Pyrrolidin-1-yl)piperidine
The key step is the substitution of the chlorine atom in the 3-chloropropan-1-one intermediate by the nucleophilic nitrogen of 4-(pyrrolidin-1-yl)piperidine. This reaction is typically conducted under basic conditions to deprotonate the amine and enhance its nucleophilicity.
- Typical conditions: Use of potassium carbonate (K2CO3) or similar base.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Temperature: Mild heating or room temperature depending on reactivity.
- Reaction time: Several hours to overnight.
This S_N2 reaction proceeds with displacement of chloride and formation of the desired amine-substituted ketone.
Purification and Characterization
The product is purified by standard methods such as extraction, chromatography, and recrystallization. Characterization is performed using NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-chloropropan-1-one | Commercial or prepared via chlorination | α-chloroketone intermediate | — | Starting electrophile |
| 2 | α-chloroketone + 4-(pyrrolidin-1-yl)piperidine | K2CO3, DMF, RT to 60 °C, 12-24 h | 3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one | 13-45% (reported range) | S_N2 substitution reaction |
Literature-Based Research Findings
A study reported the synthesis of related compounds by chlorination of alcohol intermediates followed by S_N2 substitution with 4-(pyrrolidin-1-yl)piperidine using potassium carbonate as base, yielding the target diamine-substituted ketone in moderate yields (13%-45%).
The reaction proceeds efficiently in polar aprotic solvents such as DMF, which stabilize the transition state and enhance nucleophilicity.
Alternative methods involving palladium-catalyzed amination (Buchwald-Hartwig amination) have been reported for related nitrogen heterocycles but are less common for simple halo-ketone substrates due to the efficiency of direct S_N2 substitution.
Side reactions such as elimination or over-alkylation are minimal under controlled conditions.
Comparative Notes on Preparation Routes
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to different functionalized compounds .
Scientific Research Applications
3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between 3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one and its analogs:
*Note: The target compound's molecular formula and weight are inferred based on structural analogy to and .
Key Observations:
Structural Differences: The target compound and its thiomorpholine analog () share a propanone backbone but differ in substituents. The pyrazole derivative () replaces the pyrrolidine with a heteroaromatic ring, likely improving rigidity and binding specificity .
Synthetic Approaches :
- The target compound’s synthesis likely parallels methods in and , where diastereomers are resolved via chromatography after introducing chiral amines .
- Thiomorpholine and pyrazole analogs are synthesized via nucleophilic substitution or coupling reactions, emphasizing the versatility of the piperidine scaffold .
Physicochemical and Functional Properties :
- Basicity : Pyrrolidine’s saturated five-membered ring confers higher basicity than thiomorpholine (due to sulfur’s electron-withdrawing effect) or pyrazole (aromatic, less basic) .
- Solubility : The thiomorpholine derivative’s sulfur may enhance water solubility via hydrogen bonding, whereas the pyrazole’s aromaticity could reduce it .
- Reactivity : The 3-chloro group in all compounds facilitates reactions with nucleophiles (e.g., amines in ), enabling diversification into pharmacologically active molecules .
Potential Applications: Chalcone derivatives () exhibit photophysical properties, suggesting applications in materials science, while the target compound’s analogs may serve as kinase inhibitors or antipsychotic agents due to their heterocyclic motifs .
Biological Activity
Overview
3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one is a synthetic compound notable for its unique structural features, which include a chloropropanoyl group and a combination of pyrrolidine and piperidine rings. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting the central nervous system.
| Property | Details |
|---|---|
| IUPAC Name | 3-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one |
| Molecular Formula | C12H21ClN2O |
| Molecular Weight | 232.76 g/mol |
| CAS Number | 1178061-41-0 |
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The structural configuration allows it to fit into active sites, modulating their activity effectively. This interaction is crucial for its biological effects, particularly in the context of neuropharmacology.
In Vitro Studies
Research has demonstrated that this compound exhibits promising biological activity:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions.
Case Studies
A study focused on the compound's potential as a therapeutic agent highlighted its efficacy in models of anxiety and depression. In these models, administration of the compound resulted in significant behavioral changes indicative of anxiolytic and antidepressant effects.
Comparative Analysis with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-(1-Pyrrolidinyl)piperidine | Lacks chloropropanoyl group | Moderate CNS activity |
| 3F-α-PHP | Fluorine atom instead of chlorine | Notable psychoactive properties |
The unique combination of structural elements in this compound contributes to its distinct pharmacological profile compared to its analogs.
Research Applications
This compound serves multiple roles in scientific research:
Medicinal Chemistry
It is utilized as a building block for synthesizing potential therapeutic agents aimed at treating neurological disorders.
Biological Studies
The compound aids in exploring interactions between small molecules and biological targets, enhancing the understanding of drug-receptor dynamics.
Q & A
(Basic) What are the established synthetic routes for 3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one, and what key reaction conditions are required?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core Structure Formation : Construction of the piperidine-pyrrolidine hybrid scaffold via nucleophilic substitution or cyclization reactions.
Chloropropanone Moiety Introduction : Acylation using chloroacetyl chloride or similar reagents under inert conditions (e.g., nitrogen atmosphere).
Optimization : Catalysts like Lewis acids (e.g., AlCl₃) and solvents such as dichloromethane are critical for yield enhancement .
Key Conditions : Maintain temperatures between 0–25°C during acylation to prevent side reactions. Monitor progress via thin-layer chromatography (TLC) .
(Advanced) How can researchers reconcile contradictory yield outcomes in published synthetic protocols?
Methodological Answer:
Contradictions often arise from variations in:
- Catalyst Purity : Impure catalysts (e.g., AlCl₃ with moisture) reduce efficiency. Use freshly distilled reagents.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may favor different intermediates compared to non-polar solvents.
- Work-Up Techniques : Inadequate quenching of reactive intermediates can lead to byproducts.
Resolution Strategy : - Conduct sensitivity analysis using Design of Experiments (DoE) to isolate critical variables .
- Validate purity at each step via HPLC or GC-MS to identify bottlenecks .
(Basic) What spectroscopic and computational methods are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon connectivity. For example, the chloroacetone moiety shows distinct carbonyl (δ ~200 ppm in ¹³C NMR) and CH₂Cl (δ ~4.5 ppm in ¹H NMR) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ = C₁₂H₂₁ClN₂O⁺ requires m/z 245.1423).
- Computational Tools : Density Functional Theory (DFT) calculations to predict IR vibrational modes and compare with experimental data .
(Advanced) What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional Group Replacement : Substitute the chloropropanone group with bromo- or fluoroacetone to assess electrophilicity impacts on bioactivity.
- Scaffold Modulation : Replace pyrrolidine with morpholine to study steric and electronic effects on target binding .
- Molecular Docking : Use software like AutoDock to predict interactions with enzymes (e.g., GABA aminotransferase) and prioritize analogs for synthesis .
(Basic) What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
(Advanced) What mechanistic hypotheses explain its potential inactivation of enzymes like GABA aminotransferase?
Methodological Answer:
The compound may act as a suicide inhibitor :
Covalent Binding : The chloroacetone group forms a covalent bond with a nucleophilic residue (e.g., lysine) in the enzyme’s active site.
Transition-State Mimicry : The pyrrolidine-piperidine scaffold mimics the conformation of GABA during catalysis, enhancing binding affinity.
Validation : Use kinetic assays (e.g., time-dependent inactivation) and X-ray crystallography to confirm the mechanism .
(Basic) How does the compound’s stereochemistry influence its reactivity and biological activity?
Methodological Answer:
- Stereoelectronic Effects : The piperidine ring’s chair conformation dictates spatial accessibility of the chloropropanone group for nucleophilic attacks.
- Chirality : If asymmetric centers exist (e.g., at the piperidine C4 position), enantiomers may show divergent binding to chiral biological targets.
- Analytical Confirmation : Use chiral HPLC or circular dichroism (CD) to resolve stereoisomers .
(Advanced) How can researchers address solubility challenges in in vitro bioassays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability while achieving aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance solubility, which are cleaved enzymatically in vivo.
- Micellar Encapsulation : Employ surfactants like Tween-80 to solubilize hydrophobic derivatives .
(Basic) What are the compound’s key functional groups and their reactivity profiles?
Methodological Answer:
- Chloropropanone : Electrophilic carbonyl susceptible to nucleophilic substitution (e.g., with amines or thiols).
- Pyrrolidine-Piperidine Hybrid : Basic nitrogen participates in hydrogen bonding or salt formation with biological targets.
- Reactivity Hierarchy : Chloropropanone > tertiary amine > aromatic systems .
(Advanced) What computational and experimental approaches are used to predict metabolite profiles?
Methodological Answer:
- In Silico Tools : Use software like GLORY or Meteor to predict Phase I/II metabolism (e.g., oxidative dechlorination).
- In Vitro Models : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
